5-(3-Chloropropyl)-3-ethyl-1,2-oxazole

Description

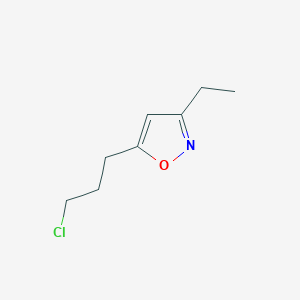

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chloropropyl)-3-ethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c1-2-7-6-8(11-10-7)4-3-5-9/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSJOEBLAVHTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 3 Chloropropyl 3 Ethyl 1,2 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis and Signal Assignment

One-dimensional NMR spectra offer fundamental insights into the molecular structure of 5-(3-Chloropropyl)-3-ethyl-1,2-oxazole by identifying the different chemical environments of the hydrogen, carbon, and nitrogen atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl and chloropropyl substituents, as well as for the proton on the isoxazole (B147169) ring. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of spin-spin coupling. The chloropropyl chain would exhibit more complex splitting patterns, likely multiplets, for its three methylene groups. The single proton attached to the isoxazole ring would appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The isoxazole ring itself would display characteristic signals for its three carbon atoms. The C=N carbon atom would resonate at a lower field compared to the other two carbons in the ring. The carbon atoms of the ethyl and chloropropyl groups would have chemical shifts indicative of their substitution. For instance, the carbon atom bonded to the chlorine in the chloropropyl group would be significantly deshielded.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom within the isoxazole ring. The chemical shift of the nitrogen atom would be characteristic of a five-membered, electron-deficient heterocyclic system.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isoxazole-H | ~6.0-6.5 (s) | - |

| Isoxazole-C=N | - | ~160-165 |

| Isoxazole-C-O | - | ~150-155 |

| Isoxazole-CH | - | ~100-105 |

| Ethyl-CH₂ | ~2.7-3.0 (q) | ~20-25 |

| Ethyl-CH₃ | ~1.2-1.5 (t) | ~10-15 |

| Chloropropyl-CH₂ (alpha to isoxazole) | ~2.8-3.2 (t) | ~25-30 |

| Chloropropyl-CH₂ (beta) | ~2.0-2.4 (m) | ~30-35 |

| Chloropropyl-CH₂-Cl | ~3.5-3.8 (t) | ~40-45 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY, TOCSY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are indispensable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the ethyl group (correlation between the methyl and methylene protons) and within the chloropropyl chain (correlations between adjacent methylene groups).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connection of the ethyl and chloropropyl substituents to the isoxazole ring. For example, correlations would be expected between the alpha-methylene protons of the substituents and the carbons of the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this acyclic molecule, it could help to understand the preferred conformations of the side chains relative to the isoxazole ring.

TOCSY (Total Correlation Spectroscopy): TOCSY experiments would show correlations between all protons within a spin system. This would be particularly useful for identifying all the protons of the chloropropyl chain from a single cross-peak.

Application of Advanced NMR Techniques for Complex Heterocyclic Structures

For more complex heterocyclic structures, advanced NMR techniques can provide even deeper insights. Techniques such as 1D-TOCSY can be used to selectively excite and identify all protons within a specific spin system, which is useful for resolving overlapping multiplets. Furthermore, computational methods for predicting NMR chemical shifts are increasingly used in conjunction with experimental data to aid in the structural elucidation of complex molecules.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), C=C stretching (around 1500-1580 cm⁻¹), and the C-O-N ring vibrations. The C-Cl stretching vibration of the chloropropyl group would be expected in the fingerprint region (around 600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C=N stretching vibrations are typically strong in the Raman spectrum.

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H stretch (alkyl) | 2850-3000 | 2850-3000 |

| C=N stretch (isoxazole) | 1600-1650 | 1600-1650 |

| C=C stretch (isoxazole) | 1500-1580 | 1500-1580 |

| Ring vibrations | 1300-1500 | 1300-1500 |

| C-Cl stretch | 600-800 | 600-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₂ClNO), the expected exact mass would be approximately 173.06 g/mol for the most abundant isotopes. The presence of a chlorine atom would be indicated by a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.

Common fragmentation pathways for isoxazole derivatives often involve the cleavage of the N-O bond and subsequent ring opening. The side chains would also be expected to fragment. Key fragments could include the loss of the chloropropyl group, the ethyl group, or cleavage within the chloropropyl chain.

Predicted Mass Spectrometry Fragmentation:

| m/z | Possible Fragment |

| 173/175 | [M]⁺ (Molecular ion) |

| 138 | [M - Cl]⁺ |

| 144 | [M - C₂H₅]⁺ |

| 96 | [M - C₃H₆Cl]⁺ |

| 69 | [C₄H₅N]⁺ (Fragment from isoxazole ring) |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions. Although no specific crystal structure data for this compound is publicly available, general expectations can be inferred from the structures of other isoxazole derivatives.

Computational and Theoretical Investigations of 5 3 Chloropropyl 3 Ethyl 1,2 Oxazole

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are cornerstones of modern chemical research, enabling the detailed examination of molecular systems. aimspress.com For isoxazole (B147169) derivatives, DFT methods, such as B3LYP, are frequently paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide a reliable balance between computational cost and accuracy in predicting molecular properties. researchgate.netajchem-a.com These methods are instrumental in elucidating the geometric and electronic features of compounds like 5-(3-Chloropropyl)-3-ethyl-1,2-oxazole.

The first step in a computational investigation is the optimization of the molecule's geometric structure to find its most stable three-dimensional arrangement (i.e., the lowest energy conformation). For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define the spatial relationship between its constituent atoms.

The isoxazole ring itself is a planar, five-membered heterocycle. The substituents—an ethyl group at position 3 and a 3-chloropropyl group at position 5—introduce conformational flexibility. The ethyl group can rotate around the C-C single bond, while the 3-chloropropyl chain has multiple rotatable bonds, leading to several possible conformers. Conformational analysis, typically performed by systematically rotating dihedral angles and calculating the energy of each resulting structure, is crucial for identifying the global minimum energy conformer. The optimized structure of the most stable conformer would likely feature a staggered arrangement of the alkyl chains to minimize steric hindrance.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data) This table presents hypothetical but realistic geometric parameters based on typical values for substituted isoxazoles calculated using DFT methods.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-C4 | ~1.39 Å |

| C4-C5 | ~1.42 Å | |

| C5-N | ~1.31 Å | |

| N-O | ~1.41 Å | |

| O-C3 | ~1.35 Å | |

| C3-C(ethyl) | ~1.51 Å | |

| C5-C(propyl) | ~1.50 Å | |

| Bond Angle | O-C3-C4 | ~110° |

| C3-C4-C5 | ~105° | |

| C4-C5-N | ~110° | |

| C5-N-O | ~105° | |

| Dihedral Angle | C4-C5-C(propyl)-C(propyl) | Varies with conformer |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.comajchem-a.com

A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ntu.edu.iq Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. researchgate.netnih.gov For substituted isoxazoles, the HOMO is typically localized over the heterocyclic ring and parts of the substituents, while the LUMO is also often distributed across the ring system. DFT calculations provide quantitative values for these orbital energies.

Table 2: Predicted Frontier Orbital Energies and Energy Gap for this compound (Illustrative Data) This table contains representative energy values based on DFT calculations for similar heterocyclic compounds.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 6.5 eV |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify the reactivity of this compound. aimspress.com These descriptors, derived from conceptual DFT, provide a framework for understanding and predicting chemical behavior.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate a higher tendency to retain electrons.

Global Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value signifies greater stability and lower reactivity.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

These parameters are invaluable for predicting how the molecule will interact with other reagents in a chemical reaction.

Table 3: Predicted Chemical Reactivity Descriptors for this compound (Illustrative Data) This table shows hypothetical reactivity descriptors derived from the illustrative HOMO and LUMO energies.

| Descriptor | Formula | Predicted Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 to -4.75 eV |

| Global Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 3.25 eV |

| Global Electrophilicity Index (ω) | μ² / (2η) | 2.1 to 4.2 eV |

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. While the isoxazole ring is heterocyclic and contains a heteroatom-heteroatom bond, it exhibits a degree of aromatic character. Computational methods can quantify this property through various indices.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of a single, isolated molecule (often in the gas phase), Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules over time, especially in a condensed phase (like a solvent) or when interacting with other molecules. researchgate.net

For a flexible molecule like this compound, MD simulations can be used to explore its conformational space more extensively than static calculations. By simulating the motion of the molecule at a given temperature, one can observe the transitions between different conformers and determine their relative populations. This is particularly relevant for understanding how the molecule might bind to a biological target or self-assemble. Furthermore, MD simulations can model intermolecular interactions, such as hydrogen bonding or van der Waals forces, between multiple molecules of the compound or between the compound and solvent molecules, providing insights into its bulk properties.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry is also a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for structure validation. For this compound, the following spectra can be computationally predicted:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. nanobioletters.com The frequencies and intensities of the vibrational modes (e.g., C=N stretching, C-H bending, C-Cl stretching) can be predicted and assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.org These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the chemical structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption of light in the UV-Visible range. researchgate.net This allows for the prediction of the λmax value, which is related to the electronic structure and conjugation within the molecule.

Table 4: Predicted Spectroscopic Parameters for this compound (Illustrative Data) This table provides representative spectroscopic values based on computational studies of similar isoxazole derivatives.

| Spectroscopic Technique | Parameter | Predicted Value |

| IR Spectroscopy | C=N Stretch | ~1600-1650 cm⁻¹ |

| C-Cl Stretch | ~650-750 cm⁻¹ | |

| ¹H NMR Spectroscopy | Ring Proton (H4) | ~6.0-6.5 ppm |

| CH₂-Cl | ~3.5-3.8 ppm | |

| ¹³C NMR Spectroscopy | Ring Carbons (C3, C4, C5) | ~100-170 ppm |

| UV-Visible Spectroscopy | λmax | ~210-240 nm |

Chemical Reactivity and Transformation Pathways of 5 3 Chloropropyl 3 Ethyl 1,2 Oxazole

Intrinsic Reactivity of the 1,2-Oxazole Heterocycle

The 1,2-oxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its aromatic character is less pronounced than that of benzene, rendering it susceptible to a variety of transformations that can either preserve or disrupt the ring system. The electron-withdrawing nature of the adjacent heteroatoms significantly influences the electron density distribution and, consequently, the regioselectivity of its reactions.

Electrophilic Aromatic Substitution Patterns on the 1,2-Oxazole Ring

Electrophilic substitution on the unsubstituted 1,2-oxazole ring is generally difficult due to the electron-deficient nature of the heterocycle. pharmaguideline.com However, the presence of activating, electron-donating groups can facilitate these reactions. Theoretical calculations and experimental data indicate that the C4 position is the most susceptible to electrophilic attack, followed by the C5 position. chempedia.infoclockss.org The C3 position is the least reactive due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. clockss.org

For the specific case of 5-(3-Chloropropyl)-3-ethyl-1,2-oxazole, the ring is substituted at C3 with an ethyl group and at C5 with a chloropropyl group. The ethyl group at C3 provides mild activation. The primary site for electrophilic attack would be the unsubstituted C4 position. Reactions such as nitration, halogenation, or Friedel-Crafts acylation, if they were to occur, would be expected to yield the 4-substituted derivative.

| Reaction Type | Reagents | Expected Major Product Position | Notes |

| Nitration | HNO₃/H₂SO₄ | C4 | Requires forcing conditions; ring may be sensitive to strong acids. |

| Halogenation | Br₂/FeBr₃ or NBS | C4 | Bromination is a common electrophilic substitution for isoxazoles. |

| Sulfonation | SO₃/H₂SO₄ | C4 | Generally difficult and may lead to ring degradation. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C4 | The Lewis acid may coordinate with the ring nitrogen, deactivating the ring. |

Cycloaddition Chemistry of 1,2-Oxazoles (e.g., 1,3-dipolar cycloadditions)

The 1,2-oxazole ring can participate in cycloaddition reactions, most notably as a diene component in Diels-Alder reactions. wikipedia.orgsemanticscholar.org This reactivity is facilitated by the azadiene (C=N-O-C=C) character of the ring. These reactions typically require high temperatures or the presence of electron-withdrawing groups on the dienophile to proceed efficiently. clockss.org The initial cycloaddition is often followed by the loss of a small molecule (e.g., a nitrile from the C3 substituent and ring nitrogen) to yield a new aromatic system, such as a furan (B31954) or pyridine. pharmaguideline.com

The ethyl group at C3 and the chloropropyl group at C5 of the target molecule would influence the steric and electronic nature of the cycloaddition, but the fundamental reactivity remains. Furthermore, the isoxazole (B147169) ring itself can be formed via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, a common synthetic route to this heterocycle. researchgate.net

Ring-Opening and Rearrangement Processes of the 1,2-Oxazole System

The 1,2-oxazole ring is prone to a variety of rearrangement and ring-opening reactions, driven by the inherent weakness of the N-O bond. researchgate.net

Reductive Ring Opening : Catalytic hydrogenation (e.g., using H₂/Pd or Raney Nickel) is a classic method for cleaving the N-O bond of isoxazoles. This process typically yields an enaminone, which can be further hydrolyzed to a 1,3-dicarbonyl compound. For this compound, this would lead to the formation of a functionalized amino-enone intermediate.

Photochemical Rearrangements : Upon UV irradiation, isoxazoles can undergo complex rearrangements. A common pathway involves cleavage of the N-O bond to form a diradical, which can then rearrange through a series of intermediates, potentially leading to the formation of isomeric oxazoles, azirines, or other heterocyclic systems. rsc.org

Base-Induced Rearrangements : As mentioned, strong bases can induce ring-opening to form β-ketonitriles. The specific outcome depends heavily on the substitution pattern and the reaction conditions.

Transformations of the Chloroalkyl Side Chain

The 3-chloropropyl group at the C5 position is a versatile handle for further molecular elaboration. The terminal primary alkyl chloride is an excellent electrophile for nucleophilic substitution reactions.

Nucleophilic Displacement Reactions at the Chloropropyl Moiety

The chlorine atom on the propyl side chain of this compound is readily displaced by a wide variety of nucleophiles in what is typically an Sₙ2 reaction. uky.eduorganic-chemistry.org This pathway allows for the introduction of diverse functionalities at the terminus of the three-carbon chain, making the parent compound a useful synthetic building block.

The reactivity is characteristic of a primary alkyl halide, which is highly amenable to substitution with minimal competing elimination reactions. gacariyalur.ac.in A range of nucleophiles can be employed to generate a library of derivatives.

| Nucleophile | Reagent Example | Product Functional Group | Resulting Compound Name |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide (-N₃) | 5-(3-Azidopropyl)-3-ethyl-1,2-oxazole |

| Cyanide | Potassium Cyanide (KCN) | Nitrile (-CN) | 4-(3-Ethyl-1,2-oxazol-5-yl)butanenitrile |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol (-OH) | 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | Ether (-OCH₃) | 5-(3-Methoxypropyl)-3-ethyl-1,2-oxazole |

| Amine (Primary) | Ammonia (B1221849) (NH₃) | Primary Amine (-NH₂) | 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-amine |

| Amine (Secondary) | Diethylamine (HN(Et)₂) | Tertiary Amine (-N(Et)₂) | N,N-Diethyl-3-(3-ethyl-1,2-oxazol-5-yl)propan-1-amine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) | 3-Ethyl-5-(3-(phenylthio)propyl)-1,2-oxazole |

| Iodide | Sodium Iodide (NaI) | Iodide (-I) | 3-Ethyl-5-(3-iodopropyl)-1,2-oxazole |

These transformations are fundamental in synthetic organic chemistry and demonstrate the utility of this compound as an intermediate for creating more complex molecules. The iodide derivative, formed via the Finkelstein reaction, is even more reactive towards nucleophiles than the starting chloride.

Intramolecular Cyclization Reactions to Form Fused Ring Systems

The presence of a reactive 3-chloropropyl substituent at the 5-position of the isoxazole ring provides a strategic precursor for the synthesis of fused bicyclic systems through intramolecular cyclization. This process typically involves the formation of a new ring by the isoxazole nitrogen atom acting as an internal nucleophile, attacking the electrophilic carbon atom bearing the chlorine. Such reactions are generally promoted by a base, which deprotonates the isoxazole nitrogen, enhancing its nucleophilicity and facilitating the ring-closing step.

A notable example of such a transformation is the formation of a tetrahydropyrido[1,2-b]isoxazole derivative. This type of intramolecular N-alkylation leads to a six-membered ring fused to the isoxazole core. The reaction is typically carried out in the presence of a suitable base and solvent system, with the choice of conditions influencing the reaction rate and yield.

While specific studies on this compound are not extensively documented in publicly available literature, the principles of intramolecular cyclization of N-haloalkyl azoles are well-established. For instance, analogous cyclizations of N-propargylbenzimidazole oximes have been shown to proceed efficiently to form tetracyclic isoxazole-containing ring systems. gacariyalur.ac.in Similarly, base-catalyzed cyclization of N-propargylamides is a known method for the synthesis of oxazoles. bohrium.com These examples suggest that under appropriate basic conditions, this compound would undergo a similar intramolecular N-alkylation to yield the corresponding fused pyridinium (B92312) species, which upon reduction would afford the stable tetrahydropyrido[1,2-b]isoxazole structure.

The general reaction conditions for such cyclizations often involve the use of a moderately strong base in a polar aprotic solvent to facilitate the nucleophilic attack without promoting side reactions.

Table 1: Representative Conditions for Intramolecular Cyclization of Haloalkyl Heterocycles

| Starting Material Analogue | Reagent/Catalyst | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| N-Propargylbenzimidazole oxime | NaOCl/H₂O | Dichloromethane | 0 °C to RT | Tetracyclic isoxazole | 97 |

| N-Sulfonyl propargylamide | K₂CO₃ | Acetonitrile | Reflux | 5-Sulfonylmethyl oxazole (B20620) | High |

| N-(3-chloropropyl)indole | NaH | DMF | RT to 60 °C | Tetrahydropyrido[1,2-a]indole | Good |

Functional Group Modifications and Interconversions on the Propyl Chain

The 3-chloropropyl side chain of this compound is a versatile handle for a variety of functional group interconversions, primarily through nucleophilic substitution reactions where the chloride ion acts as a good leaving group. These transformations allow for the introduction of diverse functionalities at the terminus of the propyl chain, significantly expanding the synthetic utility of the parent molecule.

Nucleophilic Substitution with Azide:

One of the most common and useful transformations is the reaction with sodium azide (NaN₃) to introduce the azido (B1232118) group. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The resulting 5-(3-azidopropyl)-3-ethyl-1,2-oxazole is a key intermediate for further synthetic elaborations, such as the construction of triazole rings via Huisgen cycloaddition reactions. The conversion of alkyl halides to alkyl azides is a well-established and high-yielding process. rsc.org

Conversion to Nitriles:

The chloro group can also be displaced by a cyanide nucleophile, typically using potassium cyanide (KCN) or sodium cyanide (NaCN). This reaction extends the carbon chain by one atom and introduces a nitrile functionality. The resulting 4-(3-ethyl-1,2-oxazol-5-yl)butanenitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, offering pathways to a variety of other compound classes.

Hydrolysis to Alcohols:

Under appropriate conditions, the chloropropyl group can be hydrolyzed to a hydroxypropyl group, yielding 3-(3-ethyl-1,2-oxazol-5-yl)propan-1-ol. This transformation can be achieved through direct reaction with hydroxide ions or via a two-step process involving displacement with an acetate (B1210297) salt followed by hydrolysis of the resulting ester.

Amination Reactions:

Direct displacement of the chloride with ammonia or primary/secondary amines provides access to the corresponding amino derivatives. These reactions are fundamental in the synthesis of compounds with potential biological activity, as the introduction of an amino group can significantly alter the physicochemical properties of the molecule. Copper-catalyzed amination reactions are often employed for efficient synthesis of aminopyridine derivatives from their halo-precursors, and similar methodologies could be applicable here. researchgate.net

The reactivity of the chloropropyl chain is analogous to that observed in other haloalkyl-substituted heterocyclic systems, where the heterocycle itself is generally stable to the conditions employed for nucleophilic substitution on the side chain.

Table 2: Potential Functional Group Interconversions of the Propyl Chain

| Reagent | Solvent | Product Functional Group | Resulting Compound Name (Illustrative) |

|---|---|---|---|

| Sodium azide (NaN₃) | DMF / Acetone | Azide (-N₃) | 5-(3-Azidopropyl)-3-ethyl-1,2-oxazole |

| Potassium cyanide (KCN) | Ethanol / Water | Nitrile (-CN) | 4-(3-Ethyl-1,2-oxazol-5-yl)butanenitrile |

| Sodium hydroxide (NaOH) | Water / Dioxane | Hydroxyl (-OH) | 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol |

| Ammonia (NH₃) | Ethanol | Primary Amine (-NH₂) | 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-amine |

| Sodium methoxide (NaOMe) | Methanol | Methoxy (-OCH₃) | 3-Ethyl-5-(3-methoxypropyl)-1,2-oxazole |

These transformations highlight the synthetic potential of this compound as a versatile building block for the preparation of a wide array of more complex and functionally diverse molecules.

Advanced Functionalization Strategies and Synthetic Applications of 1,2 Oxazole Scaffolds

Strategic Elaboration of the 1,2-Oxazole Nucleus for Diverse Chemical Entities

The 3,5-disubstituted 1,2-oxazole core of 5-(3-Chloropropyl)-3-ethyl-1,2-oxazole is relatively electron-rich and can be strategically functionalized to introduce a wide range of substituents, thereby expanding its chemical diversity.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, to apply these methods to the 1,2-oxazole nucleus of the title compound, a "handle," typically a halogen, must first be installed on the ring. The C4 position of 3,5-disubstituted isoxazoles is the most common site for electrophilic substitution.

Halogenation at the C4-Position: The introduction of a bromine or iodine atom at the C4-position is a prerequisite for subsequent cross-coupling. This can be efficiently achieved using N-halosuccinimides. For instance, 3,5-disubstituted isoxazoles can be halogenated using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) to yield the corresponding 4-halo-1,2-oxazoles, which are ideal substrates for palladium-catalyzed reactions. elsevierpure.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a highly versatile method for creating C-C bonds. youtube.comnih.gov Once 4-iodo-5-(3-chloropropyl)-3-ethyl-1,2-oxazole is synthesized, it can be coupled with various aryl or heteroaryl boronic acids. This strategy allows for the introduction of diverse aromatic systems onto the isoxazole (B147169) core, a common approach in the design of biologically active molecules. nih.govrsc.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodoisoxazoles This interactive table summarizes typical conditions for the Suzuki-Miyaura coupling reaction involving isoxazole scaffolds.

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~70-90 | nih.govnih.gov |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | ~85-95 | rsc.org |

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for synthesizing alkynyl-substituted heterocycles. rsc.orgrsc.orgresearchgate.net By applying this method to 4-iodo-5-(3-chloropropyl)-3-ethyl-1,2-oxazole, various alkyne moieties can be introduced at the C4 position. These alkynylisoxazoles are not only important targets themselves but also serve as versatile intermediates for further transformations, such as cycloadditions or reductions. Research has shown that the steric properties of the substituent at the C3 position (the ethyl group in this case) can influence the efficiency of the Sonogashira coupling more significantly than the substituent at the C5 position. rsc.orgrsc.org

Table 2: Exemplary Conditions for Sonogashira Coupling of 4-Iodoisoxazoles This interactive table outlines common conditions for the Sonogashira coupling of isoxazole substrates with terminal alkynes.

| Alkyne Partner | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | up to 98 | rsc.orgresearchgate.net |

| Trimethylsilylacetylene | Pd(acac)₂ / PPh₃ | CuI | Et₃N | Toluene | 80 | ~90-95 | rsc.org |

The two side chains on this compound offer orthogonal opportunities for introducing new functionalities.

Chloropropyl Side Chain: The 3-chloropropyl group at the C5 position is an excellent electrophilic handle for nucleophilic substitution reactions. gacariyalur.ac.innumberanalytics.com This alkyl chloride can react with a wide array of nucleophiles to introduce diverse functional groups, significantly expanding the molecular complexity and potential applications of the scaffold. For example:

Azide (B81097) Introduction: Reaction with sodium azide (NaN₃) yields the corresponding 5-(3-azidopropyl) derivative, a precursor for "click" chemistry reactions (e.g., Huisgen cycloaddition) or reduction to a primary amine.

Amine and Ether Formation: Treatment with primary or secondary amines leads to the formation of secondary or tertiary amino groups, while reaction with alkoxides or phenoxides produces ethers. These transformations are fundamental in tuning the physicochemical properties of a molecule, such as solubility and basicity. numberanalytics.com

Thioether Synthesis: Reaction with thiols or thiophenols provides access to thioethers, which are important in various biologically active compounds.

Ethyl Side Chain: Functionalization of the ethyl group at the C3 position is more challenging as it lacks an intrinsic reactive handle. Advanced C-H activation strategies could potentially be employed to introduce functionality. organic-chemistry.orgresearchgate.netrsc.org While direct, selective C-H activation of such an ethyl group is not trivial, theoretical approaches might involve radical halogenation under specific conditions, followed by substitution, or transition-metal-catalyzed directed C-H functionalization, although this remains an area for synthetic exploration for this specific substrate.

Role as Versatile Building Blocks in Complex Molecule Synthesis

The isoxazole scaffold is a privileged structure in many natural products and pharmacologically active compounds. nih.govnih.gov As such, this compound can serve as a valuable and versatile building block for constructing more elaborate molecular architectures.

Many complex natural products, particularly those isolated from marine organisms, contain oxazole (B20620) or isoxazole moieties. researchgate.netresearchgate.netmdpi.com These heterocycles contribute to the conformational rigidity and biological activity of the parent molecule. Synthetic isoxazoles, functionalized with appropriate handles for further elaboration, are therefore critical intermediates in the total synthesis of these compounds. pitt.edursc.org A building block like this compound, with its latent nucleophilic/electrophilic centers, could be envisioned as a key fragment in a convergent synthesis strategy for a larger natural product target.

In drug discovery, the systematic exploration of chemical space is crucial for identifying new lead compounds. This is often achieved by generating combinatorial libraries of related molecules based on a common scaffold. mdpi.com The isoxazole ring is an ideal scaffold for this purpose due to its synthetic tractability and its prevalence in known drugs. nih.govnih.govmdpi.comresearchgate.net

The multiple functionalization points on this compound make it an excellent starting point for library synthesis:

C4 Position: Halogenation followed by Suzuki or Sonogashira coupling allows for the introduction of a first diversity element (R¹).

Chloropropyl Chain: Nucleophilic substitution introduces a second diversity element (R²).

This two-dimensional diversification strategy enables the rapid generation of a large library of unique compounds from a single, versatile starting material, facilitating high-throughput screening and structure-activity relationship (SAR) studies.

Integration into Advanced Materials and Dyes

Beyond pharmaceuticals, heterocyclic compounds like isoxazoles are finding applications in materials science. Their rigid, aromatic nature and tunable electronic properties make them suitable components for functional organic materials. For instance, isoxazole derivatives have been investigated for their use in liquid crystals and as semiconductors. researchgate.net

Furthermore, when incorporated into larger conjugated systems, the isoxazole ring can influence the photophysical properties of a molecule. nih.gov Research into anthracenyl-isoxazole conjugates has demonstrated that these compounds can exhibit significant fluorescence with good quantum yields. This suggests that appropriately designed derivatives of this compound, particularly those functionalized with extended aromatic systems via cross-coupling, could be developed as novel fluorescent probes or tags for applications in biological imaging or as components in organic light-emitting diodes (OLEDs). nih.gov

Q & A

Q. What are the optimal synthetic routes for 5-(3-Chloropropyl)-3-ethyl-1,2-oxazole?

Methodological Answer: The synthesis typically involves cyclocondensation of a β-chlorinated propanal derivative with an ethyl-substituted hydroxylamine precursor. Key steps include:

- Nucleophilic substitution : Introducing the chloropropyl group via alkylation of a pre-formed oxazole intermediate, as seen in analogous oxazole syntheses .

- Cyclization : Using microwave-assisted heating or reflux conditions with catalysts like acetic acid to promote ring closure .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

Critical Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unsubstituted oxazoles.

Q. How can spectroscopic and chromatographic methods be employed to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, the chloropropyl group’s methylene protons appear as a triplet (~δ 3.6 ppm) coupled to adjacent CH groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (CHClNO, exact mass 186.06) using ESI+ or EI modes .

- HPLC : Employ a C18 column with acetonitrile/water (70:30) to assess purity, ensuring retention times align with standards .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- X-ray Diffraction : Grow single crystals via slow evaporation of a dichloromethane/hexane solution. Use SHELX programs for structure solution and refinement .

- Key Parameters : Compare observed bond lengths (e.g., C-Cl: ~1.79 Å) and angles (e.g., oxazole ring angles: ~105–110°) to analogous oxazole derivatives .

- Discrepancy Analysis : If thermal motion or disorder is observed (e.g., in the chloropropyl chain), apply restraints or anisotropic refinement in SHELXL .

Q. What experimental strategies address contradictions in reactivity studies under varying conditions?

Methodological Answer:

- Kinetic Profiling : Perform time-resolved -NMR to track hydrolysis of the chloropropyl group in aqueous buffers (pH 2–12) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to compare activation energies for competing pathways, such as nucleophilic substitution vs. elimination .

- Controlled Environment Studies : Conduct reactions under inert atmospheres (N/Ar) to isolate oxidative degradation effects .

Q. How can in silico and in vitro approaches be integrated to evaluate pharmacological potential?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with targets like GABA receptors, leveraging structural analogs (e.g., oxadiazole-based cognitive enhancers) .

- In Vitro Assays : Test neuroactivity in primary neuronal cultures using calcium imaging or patch-clamp electrophysiology .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS to assess pharmacokinetic viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.